molecular formula C19H21NO5S B12832487 tert-Butyl (4R,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

tert-Butyl (4R,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide

Cat. No.: B12832487
M. Wt: 375.4 g/mol
InChI Key: JDAQQQAWXWYTJM-IAGOWNOFSA-N
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Description

tert-Butyl (4R,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide is a chiral compound with significant applications in various fields of chemistry and biology This compound is known for its unique structural features, which include a tert-butyl group, two phenyl groups, and an oxathiazolidine ring

Properties

Molecular Formula

C19H21NO5S

Molecular Weight

375.4 g/mol

IUPAC Name

tert-butyl (4R,5R)-2,2-dioxo-4,5-diphenyloxathiazolidine-3-carboxylate

InChI

InChI=1S/C19H21NO5S/c1-19(2,3)24-18(21)20-16(14-10-6-4-7-11-14)17(25-26(20,22)23)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3/t16-,17-/m1/s1

InChI Key

JDAQQQAWXWYTJM-IAGOWNOFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H]([C@H](OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(OS1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl (4R,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide typically involves several steps. One common method includes the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the desired stereochemistry and product quality .

Chemical Reactions Analysis

tert-Butyl (4R,5R)-4,5-diphenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum

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